molecular formula C18H22N4O2S B5487795 1-{[(4,6-dimethylquinazolin-2-yl)thio]acetyl}piperidine-4-carboxamide

1-{[(4,6-dimethylquinazolin-2-yl)thio]acetyl}piperidine-4-carboxamide

Cat. No.: B5487795
M. Wt: 358.5 g/mol
InChI Key: RDMREIXKRGRUGA-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazoline, piperidine, and imidazole . Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Quinazolines and quinazolinones are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility . Several research groups have successfully investigated and reported the promising antimicrobial properties and structure-activity relationships (SAR) of various quinazolinone derivatives .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of quinazoline, piperidine, and imidazole components. Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Quinazolines and quinazolinones have been used in a variety of chemical reactions due to their versatile chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. Quinazolines and quinazolinones are known for their distinct biopharmaceutical activities .

Mechanism of Action

The mechanism of action would likely depend on the specific biological activity of the compound. Quinazoline and quinazolinone derivatives have been found to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to the development of novel classes of antibacterial agents .

Properties

IUPAC Name

1-[2-(4,6-dimethylquinazolin-2-yl)sulfanylacetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-11-3-4-15-14(9-11)12(2)20-18(21-15)25-10-16(23)22-7-5-13(6-8-22)17(19)24/h3-4,9,13H,5-8,10H2,1-2H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMREIXKRGRUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)SCC(=O)N3CCC(CC3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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